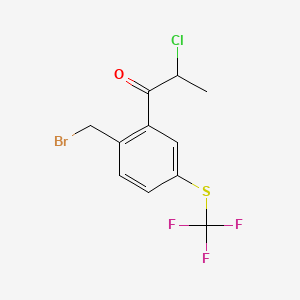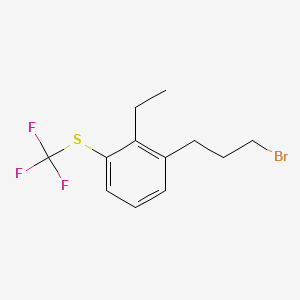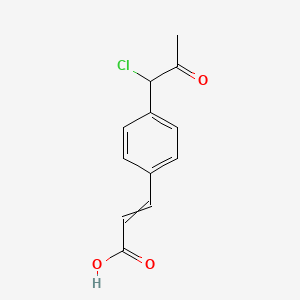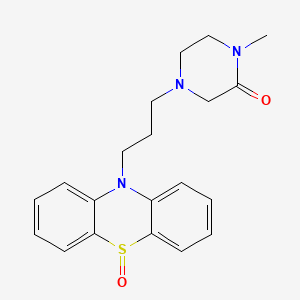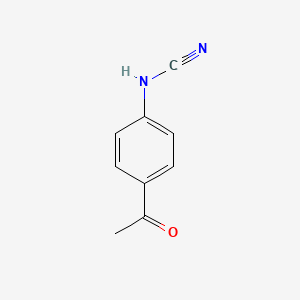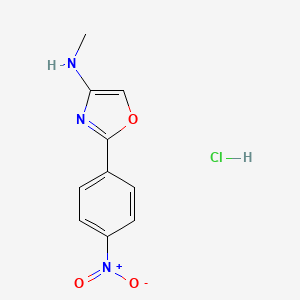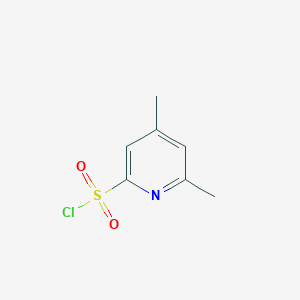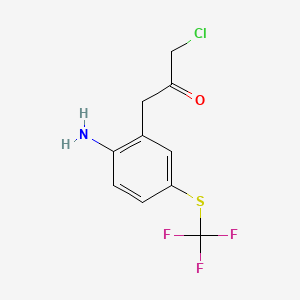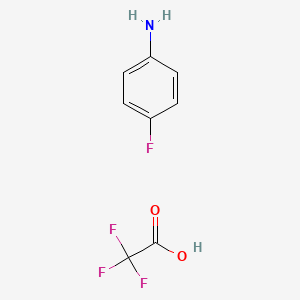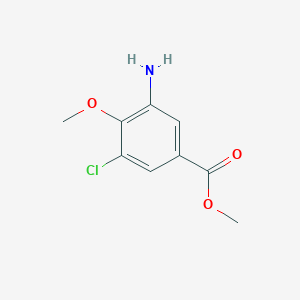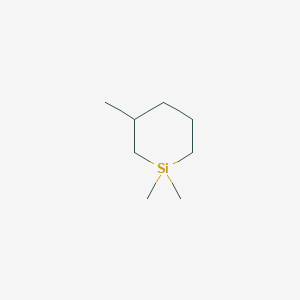
1,1,3-Trimethylsilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trimethylsilinane is an organosilicon compound with the molecular formula C_4H_12Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is known for its unique chemical properties and its applications in various fields of science and industry.
Preparation Methods
1,1,3-Trimethylsilinane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylchlorosilane with a reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the silane compound. Industrial production methods often involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1,1,3-Trimethylsilinane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: this compound can undergo substitution reactions where the silicon-hydrogen bond is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as platinum or palladium. The major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
Scientific Research Applications
1,1,3-Trimethylsilinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Industry: this compound is used in the production of silicone polymers and as a precursor for other organosilicon compounds.
Mechanism of Action
The mechanism of action of 1,1,3-Trimethylsilinane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent. The silicon-hydrogen bond in the compound is relatively weak, allowing for easy cleavage and transfer of the hydrogen atom to other molecules. This mechanism is particularly useful in the reduction of carbonyl compounds to alcohols and in hydrosilylation reactions where the silicon atom forms a bond with carbon.
Comparison with Similar Compounds
1,1,3-Trimethylsilinane can be compared to other similar compounds such as:
Trimethylsilane: Similar in structure but with different reactivity due to the presence of only one silicon atom.
1,1,3,3-Tetramethyldisiloxane: Contains two silicon atoms and is used as a reducing agent and in the synthesis of silicone polymers.
Trimethylchlorosilane: Used as a precursor in the synthesis of various organosilicon compounds. The uniqueness of this compound lies in its specific reactivity and applications in both reduction and hydrosilylation reactions, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
101772-53-6 |
|---|---|
Molecular Formula |
C8H18Si |
Molecular Weight |
142.31 g/mol |
IUPAC Name |
1,1,3-trimethylsilinane |
InChI |
InChI=1S/C8H18Si/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 |
InChI Key |
HLIPOWAPKMDPAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC[Si](C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


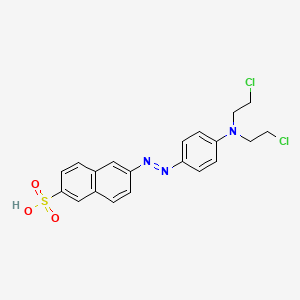
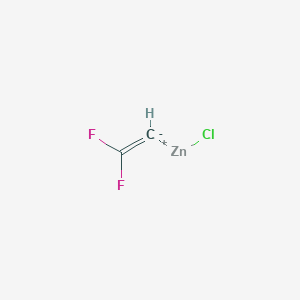
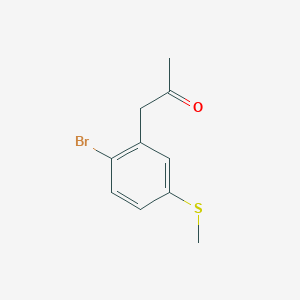
![2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride](/img/structure/B14070172.png)
